molecular formula C7H9FN2 B13539175 1-(4-Fluoropyridin-2-yl)ethan-1-amine

1-(4-Fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B13539175
M. Wt: 140.16 g/mol
InChI Key: JLWBNANFBVXBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    1-(4-Fluoropyridin-2-yl)ethan-1-amine: is a chemical compound with the molecular formula .

  • This compound contains a fluorine-substituted pyridine ring attached to an ethylamine moiety. The fluorine atom at the 4-position of the pyridine ring imparts unique properties.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 4-fluoropyridine with ethylamine under appropriate conditions.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reactions typically involve Lewis acids, bases, and appropriate solvents.

      Major Products: The primary product is the target compound itself, but other derivatives may form depending on reaction conditions.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its functional group versatility.

      Biology: It may serve as a ligand in drug discovery or as a probe for studying biological processes.

      Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.

      Industry: Limited information exists on industrial applications, but it may find use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

      Targets: The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., receptors, enzymes).

      Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

    Remember that this information is based on available data, and further research may provide additional insights

    Biological Activity

    1-(4-Fluoropyridin-2-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyridine ring with a fluorine substitution and an ethylamine group, this compound exhibits interactions with various biological targets, making it a candidate for further research in drug development.

    Chemical Structure and Properties

    The molecular formula of this compound is C7_7H8_8FN, with a molecular weight of 141.14 g/mol. The presence of the fluorine atom at the fourth position of the pyridine ring enhances its ability to engage in critical interactions within biological systems, such as π-π stacking with aromatic residues and hydrogen bonding with polar amino acids.

    The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

    • Enzyme Modulation : The compound can modulate enzyme activities through its interactions with active sites or allosteric sites on proteins.
    • Receptor Function : It may influence receptor functions by binding to specific sites, altering signaling pathways.

    These interactions suggest potential therapeutic applications, particularly in areas requiring modulation of enzyme or receptor activity.

    Biological Activity Overview

    Research indicates that this compound may possess various biological activities, including:

    • Antimicrobial Properties : Some studies have suggested that compounds similar to this compound exhibit antimicrobial effects, potentially useful in treating infections.
    Activity TypeDescription
    AntimicrobialPotential effectiveness against bacteria
    Enzyme InhibitionModulation of specific enzyme activities
    Receptor AgonismInteraction with neurotransmitter receptors

    Case Studies and Research Findings

    A review of recent literature reveals several studies exploring the biological activity of related compounds. For instance, structural modifications in similar pyridine-based compounds have shown enhanced potency against various pathogens.

    Example Study: Structure–Activity Relationships

    In a study focusing on structure–activity relationships (SAR), researchers synthesized several derivatives of pyridine-containing compounds. The findings indicated that substituents at specific positions significantly influenced biological activity:

    Compound NameActivity (MIC µg/mL)
    1-(3-Fluoropyridin-2-yl)ethan-1-amines0.5
    1-(6-Fluoropyridin-2-yl)ethan-1-amines1.0
    1-(4-Chloropyridin-2-yl)ethan-1-amines2.5

    This suggests that the fluorination pattern and the nature of substituents are crucial determinants of biological activity .

    Future Directions

    Given its promising biological profile, further research into the pharmacodynamics and pharmacokinetics of this compound is warranted. Investigating its potential as a therapeutic agent could lead to significant advancements in drug discovery, particularly for conditions involving enzyme dysregulation or receptor malfunction.

    Properties

    Molecular Formula

    C7H9FN2

    Molecular Weight

    140.16 g/mol

    IUPAC Name

    1-(4-fluoropyridin-2-yl)ethanamine

    InChI

    InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3

    InChI Key

    JLWBNANFBVXBSG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=NC=CC(=C1)F)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.